molecular formula C17H23NO3 B1222327 3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester

3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester

Cat. No. B1222327
M. Wt: 289.4 g/mol
InChI Key: BJFBZCMAPVQWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester is a member of indoles.

Scientific Research Applications

Environmental Exposure Assessment

3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester has been studied for its presence in the environment and potential exposure biomarkers. A study identified oxidative metabolites of 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a substance similar in structure, in urine samples from U.S. adults, suggesting these metabolites could be used as exposure biomarkers for DINCH, especially for environmental exposure levels (Silva et al., 2013).

Metabolic Pathway Analysis

Another study focused on the metabolic pathways of tyrosine, identifying cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) in the urine of a child with transient tyrosinemia and their mother. This finding, linked to a postulated defect of 4-hydroxyphenylpyruvate dioxygenase, highlighted the role of certain cyclohexyl derivatives in human metabolism (Niederwieser et al., 1978).

Organic Acid Analysis in Urine

Research has also delved into the presence and analysis of saturated and unsaturated dicarboxylic acids in urine, employing methyl ester derivatives for the study. This analysis is crucial for understanding the excretion of these compounds under various metabolic states such as fasting or diabetic ketoacidosis, offering insights into their biological roles and potential applications (Liebich et al., 1980).

In Vivo Metabolism Studies

Another dimension of research explored the in vivo metabolism of carvone, a monoterpene, revealing insights into the metabolic transformation of similar compounds. The study tracked the formation of various metabolites like alpha,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid (dihydrocarvonic acid), providing a basis for understanding how compounds like 3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester might be metabolized in the human body (Engel, 2002).

properties

Product Name

3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

(4-methylcyclohexyl) 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C17H23NO3/c1-10-6-8-12(9-7-10)21-17(20)16-11(2)15-13(18-16)4-3-5-14(15)19/h10,12,18H,3-9H2,1-2H3

InChI Key

BJFBZCMAPVQWEQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)OC(=O)C2=C(C3=C(N2)CCCC3=O)C

Canonical SMILES

CC1CCC(CC1)OC(=O)C2=C(C3=C(N2)CCCC3=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester
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3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester
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3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester
Reactant of Route 4
3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester
Reactant of Route 5
3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester
Reactant of Route 6
3-Methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid (4-methylcyclohexyl) ester

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